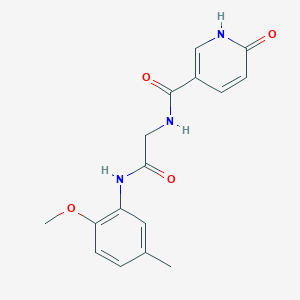

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring with a hydroxyl group at the 6-position, an amide linkage, and a methoxy-methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry and related disciplines.

Properties

IUPAC Name |

N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-10-3-5-13(23-2)12(7-10)19-15(21)9-18-16(22)11-4-6-14(20)17-8-11/h3-8H,9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWQLLFLZUVZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 6-Hydroxy-nicotinic Acid

A widely used method involves methylating 6-hydroxy-nicotinic acid using sodium hydride (NaH) and iodomethane (CH₃I) in methanol. This reaction proceeds via deprotonation of the hydroxyl group by NaH, followed by nucleophilic substitution with CH₃I. The process yields a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester, which can be separated chromatographically.

Reaction Conditions:

- Temperature: 62°C

- Duration: Overnight

- Yield: ~50% (crude mixture)

Key Insight:

The reaction’s regioselectivity favors N-methylation over O-methylation due to the stronger nucleophilicity of the pyridone nitrogen compared to the hydroxyl oxygen.

Acid Chloride Formation

The carboxylic acid group is activated for subsequent amide coupling by converting it to an acid chloride. Thionyl chloride (SOCl₂) is employed under reflux conditions:

$$

\text{1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{80^\circ\text{C, 1h}} \text{Acid chloride} + \text{HCl} + \text{SO}2 \uparrow

$$

Optimization Note:

Excess SOCl₂ ensures complete conversion, and the reaction is typically monitored via thin-layer chromatography (TLC).

Synthesis of the Thiazole-Ethylamine Fragment

The thiazole-ethylamine moiety is synthesized through sequential amidation and cyclization steps.

Preparation of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethylthiazole

This fragment is constructed by reacting 2-amino-5-methylphenol with bromoacetylthiazole in the presence of a base. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{2-Amino-5-methylphenol} + \text{BrCH}_2\text{C(O)Thiazole} \xrightarrow{\text{Base}} \text{Target Fragment} + \text{HBr}

$$

Critical Parameters:

- Base Selection: Triethylamine (TEA) or pyridine is preferred to scavenge HBr.

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility.

Coupling Strategies for Final Assembly

The final step involves coupling the pyridine acid chloride with the thiazole-ethylamine fragment via amide bond formation.

Direct Amidation Using Acid Chlorides

The acid chloride derivative reacts with the amine fragment in anhydrous tetrahydrofuran (THF) or DCM, facilitated by a base like pyridine:

$$

\text{Acid Chloride} + \text{Thiazole-Ethylamine} \xrightarrow{\text{Pyridine, 0°C→RT}} \text{Target Compound} + \text{HCl}

$$

Reported Yield:

Coupling Agents: EDC and BOP-Cl

Alternative methods employ carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazole-based reagents (BOP-Cl):

EDC-Mediated Coupling:

BOP-Cl Protocol:

- Reagents: BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), TEA

- Solvent: DCM

- Advantage: Faster reaction times (1–2 hours).

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

- Chromatography: Silica gel chromatography with gradient elution (cyclohexane → ethyl acetate) effectively separates the target compound from unreacted starting materials.

- Recrystallization: Ethanol/tert-butyl methyl ether mixtures yield high-purity crystals.

Data Summary of Key Methods

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acid Chloride Coupling | SOCl₂, Pyridine | THF | 0°C → RT | 49.7% | |

| EDC-Mediated | EDC, Pyridine | DCM | RT | 70% | |

| BOP-Cl | BOP-Cl, TEA | DCM | RT | 69% |

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The amide bond can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.

2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.

2-[(6-hydroxypyridin-3-yl)formamido]-N-phenylacetamide: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring in N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide enhances its chemical reactivity and potential biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Biological Activity

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular and neuropharmacological contexts.

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which contribute to its protective effects against oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Modulation : The compound has been shown to interact with various receptors, including those involved in the central nervous system (CNS) and cardiovascular regulation. This interaction may lead to therapeutic effects such as reduced blood pressure or improved cognitive function.

Pharmacological Effects

- Anti-inflammatory Properties : Research suggests that the compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Activity : Initial studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved remain under investigation but may include modulation of cell cycle regulators.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in neuroprotection, particularly in diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.